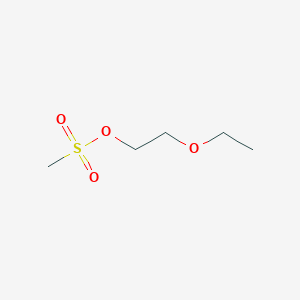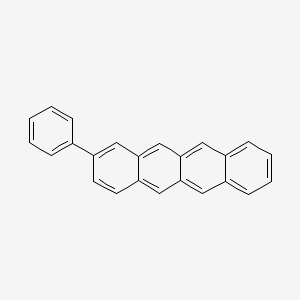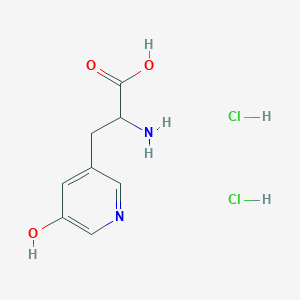
2-Ethoxyethyl methanesulfonate
Descripción general
Descripción
2-Ethoxyethyl methanesulfonate is a chemical compound with the molecular formula C5H12O4S . It is commonly used in laboratory settings.
Molecular Structure Analysis
The molecular structure of 2-Ethoxyethyl methanesulfonate consists of a methanesulfonate group attached to an ethoxyethyl group . The InChI code for this compound isInChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 . Physical And Chemical Properties Analysis
2-Ethoxyethyl methanesulfonate is a colorless liquid with a molecular weight of 168.21. It has a vapor pressure of 0.024 Pa at 25 ℃ and a solubility of 103 g/L in water at 20 ℃. The compound is flammable, and its flashpoint is 85 ℃.Aplicaciones Científicas De Investigación
Synthesis and Characterization
2-Ethoxyethyl methanesulfonate is involved in the synthesis and characterization of various chemical compounds. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form different compounds with potential applications in supramolecular chemistry. These compounds exhibit unique structural motifs and may contribute to the development of new materials with specific properties (Shankar et al., 2011).
Microbial Metabolism
Methanesulfonic acid, a related compound, plays a role in microbial metabolism, particularly in the biogeochemical cycling of sulfur. Diverse aerobic bacteria use methanesulfonate as a source of sulfur for growth, highlighting its ecological significance (Kelly & Murrell, 1999).
Antineoplastic Activity
Some derivatives of methanesulfonates, such as 2-chloroethyl (methylsulfonyl)methanesulfonate, have shown antineoplastic activity against certain types of leukemia, suggesting their potential application in cancer research (Shealy et al., 1984).
Analysis in Pharmaceuticals
Methanesulfonic acid is used in pharmaceuticals and can contain impurities like methyl methanesulfonate and ethyl methanesulfonate. Research has been conducted to develop methods for determining these impurities, indicating the importance of 2-Ethoxyethyl methanesulfonate in quality control and safety in pharmaceutical manufacturing (Zhou et al., 2017).
Hydrolysis and Chemical Reactions
Studies have been conducted on the hydrolysis of methanesulfonate esters, which is significant in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in various processes (Chan, Cox, & Sinclair, 2008).
Catalytic Applications
Methanesulfonic acid has been used as a catalyst in the synthesis of benzoxazoles and other compounds, showcasing its utility in facilitating chemical reactions (Kumar, Rudrawar, & Chakraborti, 2008).
Textile Industry
In the textile industry, methanesulfonic acid has been explored as a catalyst for finishing cotton to produce durable-press properties, demonstrating its applicability in material science and textile engineering (Reinhardt et al., 1973).
Safety and Hazards
2-Ethoxyethyl methanesulfonate is highly toxic and can cause severe skin and eye irritation . It is a potent alkylating agent that can cause DNA damage and induce genetic mutations . It has been classified as a hazardous substance by the United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) .
Propiedades
IUPAC Name |
2-ethoxyethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFCQFIGKZNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)

![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)






![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)
![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)

![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)
